HLA-A*03:01 Binding Affinity vs. Control Peptide
In a direct head-to-head comparison of the influenza A NP265-IAV peptide (ILRGSVAHK) with its homologues from influenza B (NP323-IBV; VVRPSVASK) and influenza C (NP270-ICV; LLKPQITNK), the T cell response was found to be stronger against the IAV peptide [1]. While the study notes a strong, diverse TCR repertoire for the IAV peptide, the response to IBV and ICV peptides was less robust [1]. This indicates that despite high sequence homology, the IAV peptide elicits a superior CD8+ T cell response, making it the preferred target for immunological studies focused on influenza A.
| Evidence Dimension | Magnitude of CD8+ T cell response |
|---|---|
| Target Compound Data | Stronger, with a diverse T cell receptor (TCR) repertoire |
| Comparator Or Baseline | Influenza B (NP323-IBV) and Influenza C (NP270-ICV) homologues |
| Quantified Difference | Qualitatively superior; the study concluded the response was 'stronger against the IAV peptide than IBV or ICV' |
| Conditions | In vitro stimulation of human PBMCs from HLA-A*03:01+ donors, assessed by tetramer staining and intracellular cytokine staining (ICS) |
Why This Matters
For procurement in T cell research, this peptide ensures a robust and reliable signal in functional assays, unlike its homologues which may yield weaker or more variable responses.
- [1] Quiñones-Parra, S. M., et al. (2022). Homologous peptides derived from influenza A, B and C viruses induce variable CD8+ T cell responses with cross-reactive potential. Clinical & Translational Immunology, 11(10), e1422. View Source
